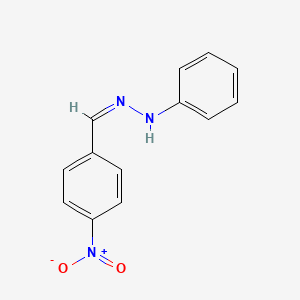
1-(4-Nitrobenzylidene)-2-phenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-nitrophenyl)methylideneamino]aniline is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and aniline Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between 4-nitrobenzaldehyde and aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 4-nitrobenzaldehyde in ethanol.
- Add aniline to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
Industrial production of N-[(4-nitrophenyl)methylideneamino]aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Reduction: N-[(4-aminophenyl)methylideneamino]aniline.
Oxidation: N-[(4-nitrosophenyl)methylideneamino]aniline or N-[(4-nitrophenyl)methylideneamino]aniline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
N-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]aniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows for redox reactions, contributing to its antimicrobial properties. The Schiff base structure facilitates interactions with enzymes and proteins, potentially inhibiting their activity.
相似化合物的比较
N-[(4-nitrophenyl)methylideneamino]aniline can be compared with other Schiff base compounds, such as:
N-[(4-methoxyphenyl)methylideneamino]aniline: Similar structure but with a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
N-[(4-chlorophenyl)methylideneamino]aniline:
N-[(4-aminophenyl)methylideneamino]aniline: The reduction product of N-[(4-nitrophenyl)methylideneamino]aniline, with different biological and chemical properties.
属性
CAS 编号 |
2829-27-8 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
N-[(Z)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11N3O2/c17-16(18)13-8-6-11(7-9-13)10-14-15-12-4-2-1-3-5-12/h1-10,15H/b14-10- |
InChI 键 |
IXMQSJMHAYPXSV-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


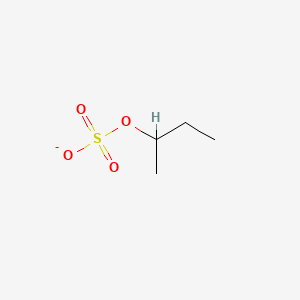
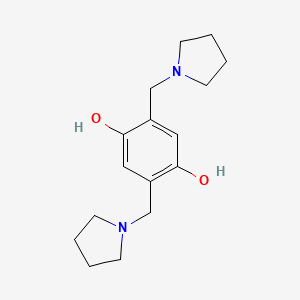

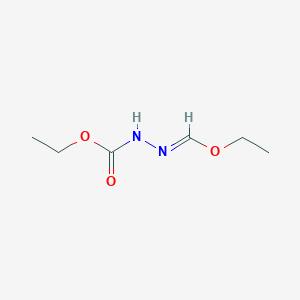
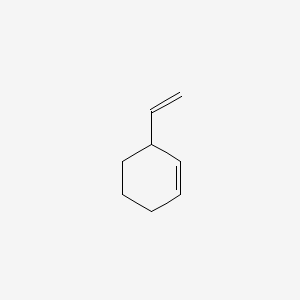
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
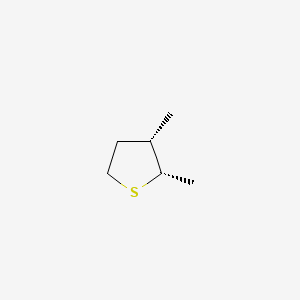
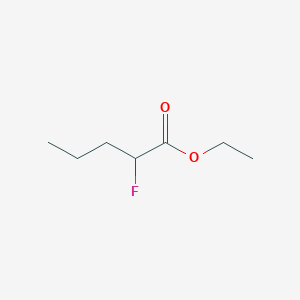
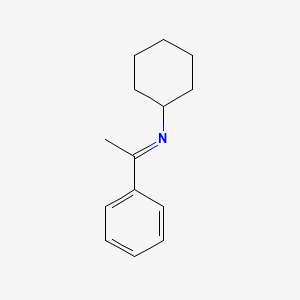


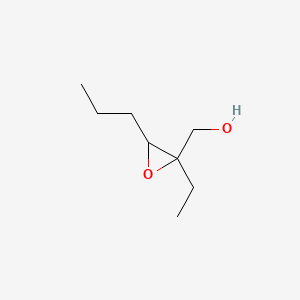
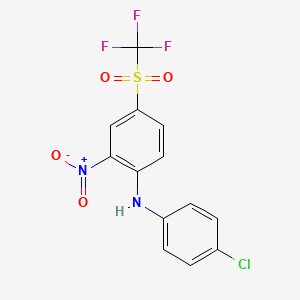
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
